molecular formula C11H17N3 B11905049 3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine] CAS No. 1026770-51-3

3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]

Cat. No.: B11905049
CAS No.: 1026770-51-3
M. Wt: 191.27 g/mol
InChI Key: YSLQMJWXPRAMQZ-UHFFFAOYSA-N
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Description

3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4’-piperidine] is a complex organic compound characterized by its unique spiro structure, which involves a cyclopentane ring fused to a pyrazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4’-piperidine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4’-piperidine] exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4’-piperidine] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .

Properties

CAS No.

1026770-51-3

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

3-methylspiro[4,5-dihydro-2H-cyclopenta[c]pyrazole-6,4'-piperidine]

InChI

InChI=1S/C11H17N3/c1-8-9-2-3-11(10(9)14-13-8)4-6-12-7-5-11/h12H,2-7H2,1H3,(H,13,14)

InChI Key

YSLQMJWXPRAMQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3(C2=NN1)CCNCC3

Origin of Product

United States

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